Cas no 1807191-60-1 (Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate)

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate is a specialized benzoate derivative featuring a trifluoromethylthio (-SCF₃) group, a cyano (-CN) substituent, and an ethyl side chain. The presence of the electron-withdrawing trifluoromethylthio moiety enhances its reactivity in nucleophilic substitution and coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis. The cyano group further contributes to its utility as an intermediate in heterocyclic chemistry. The ethyl ester functionality provides stability while allowing for further derivatization under mild conditions. This compound is particularly useful in the development of fluorinated bioactive molecules due to its unique combination of functional groups, which influence both lipophilicity and metabolic stability.
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate structure
1807191-60-1 structure
商品名:Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate
CAS番号:1807191-60-1
MF:C13H12F3NO2S
メガワット:303.300092697144
CID:4794768

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate
    • インチ: 1S/C13H12F3NO2S/c1-3-10-9(7-17)5-8(12(18)19-4-2)6-11(10)20-13(14,15)16/h5-6H,3-4H2,1-2H3
    • InChIKey: HLCAPAWPQOSPDH-UHFFFAOYSA-N
    • ほほえんだ: S(C(F)(F)F)C1C=C(C(=O)OCC)C=C(C#N)C=1CC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 391
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 75.4

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015003857-250mg
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate
1807191-60-1 97%
250mg
489.60 USD 2021-05-31
Alichem
A015003857-500mg
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate
1807191-60-1 97%
500mg
782.40 USD 2021-05-31
Alichem
A015003857-1g
Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate
1807191-60-1 97%
1g
1,504.90 USD 2021-05-31

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate 関連文献

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoateに関する追加情報

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate: A Comprehensive Overview

Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate, identified by the CAS number 1807191-60-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzoate ester functional group, a cyano group, an ethyl substituent, and a trifluoromethylthio group. These functional groups contribute to its diverse chemical properties and reactivity.

The benzoate ester moiety in Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate plays a crucial role in its chemical behavior. Ester groups are known for their ability to participate in nucleophilic acyl substitution reactions, making them valuable in organic synthesis. The presence of the cyano group further enhances the compound's reactivity, as nitriles are versatile intermediates in the synthesis of various nitrogen-containing compounds. Recent studies have highlighted the potential of nitriles in the development of novel pharmaceutical agents, particularly in the synthesis of heterocyclic compounds.

The trifluoromethylthio group is another key feature of this compound. Trifluoromethylthio groups are known for their stability and ability to modulate the electronic properties of molecules. This group can significantly influence the compound's solubility, stability, and reactivity. Recent research has demonstrated that trifluoromethylthio-containing compounds exhibit promising activity in anti-inflammatory and anticancer drug development. For instance, a study published in *Journal of Medicinal Chemistry* explored the use of such compounds as inhibitors of specific kinase enzymes involved in cancer progression.

Ethylation at the 4-position of the benzene ring adds another layer of complexity to this compound's structure. The ethyl group can act as an electron-donating substituent, potentially influencing the electronic environment of the molecule and its reactivity towards electrophilic substitution reactions. This makes Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate a valuable substrate for further functionalization in organic synthesis.

Recent advancements in synthetic chemistry have enabled more efficient methods for the preparation of Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate. Traditional synthesis routes often involved multi-step procedures with low yields, but modern techniques leveraging catalytic processes and microwave-assisted synthesis have significantly improved both yield and purity. For example, researchers have reported the use of Grignard reagents combined with Suzuki coupling reactions to achieve high-yield syntheses of similar benzoate derivatives.

In terms of applications, Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate has shown promise in materials science as well. Its unique combination of functional groups makes it a candidate for use in advanced materials such as polymers and coatings. The trifluoromethylthio group contributes to hydrophobicity and thermal stability, while the cyano group can serve as a reactive site for cross-linking or further modification.

From an environmental perspective, understanding the fate and transport of Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate is crucial for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that while the compound is relatively stable under standard environmental conditions, it can undergo microbial degradation under specific circumstances.

In conclusion, Ethyl 3-cyano-4-ethyl-5-(trifluoromethylthio)benzoate (CAS No: 180719160) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure endows it with valuable chemical properties that make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in various scientific domains.

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